

A Comparative Guide to the Physicochemical Properties of Aliphatic Diamines

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Compound of Interest

Compound Name: *1,3-Diaminopentane*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key physicochemical properties of a homologous series of linear aliphatic diamines, from ethylenediamine (C2) to 1,6-diaminohexane (C6). The information presented is intended to assist researchers and drug development professionals in selecting the appropriate diamine for their specific application, based on properties such as basicity, volatility, and lipophilicity. All quantitative data is supported by cited experimental sources.

Physicochemical Property Comparison

The following table summarizes the key physicochemical properties of the aliphatic diamines. As the length of the carbon chain increases, trends can be observed in properties such as boiling point, melting point, and lipophilicity.

Property	Ethylenediamine (C2)	1,3-Diaminopropane (C3)	1,4-Diaminobutane (C4)	1,5-Diaminopentane (C5)	1,6-Diaminohexane (C6)
Molecular Formula	C ₂ H ₈ N ₂	C ₃ H ₁₀ N ₂	C ₄ H ₁₂ N ₂	C ₅ H ₁₄ N ₂	C ₆ H ₁₆ N ₂
Molecular Weight (g/mol)	60.10	74.12	88.15	102.18	116.20
pKa ₁ (25 °C)	~9.93	~10.55	~10.8	10.05[1][2]	~10.7
pKa ₂ (25 °C)	~6.85	~8.88	~9.0	~8.9	Not readily available
Boiling Point (°C)	116-117[3]	140[4]	158-160[5][6]	178-180[1][2]	205[7]
Melting Point (°C)	8.5[3]	-12[4]	27[5]	9[1][2]	39-42
Aqueous Solubility	Miscible[3][8] [9]	Miscible[4] [10]	40 g/L (20 °C) [5]	Soluble[11] [12]	500 g/L (16 °C)[7]
logP	-2.057[3]	-1.4[4][13]	-0.84	-0.3 to -0.15[14]	0.02[15]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard methods used to obtain the data presented in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For amines, the pKa refers to the acidity of the conjugate acid. Potentiometric titration is a common and accurate method for its determination.

Methodology:

- Preparation of the Analyte Solution: A precise amount of the aliphatic diamine is dissolved in deionized water to a known concentration (e.g., 0.01 M).
- Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) are positioned in the solution.
- Titration Procedure: The acidic titrant is added to the diamine solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
- Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diamine, two equivalence points and two half-equivalence points will be observed, corresponding to the protonation of each amine group. The pKa values are determined from the inflection points of the titration curve.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology:

- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are mixed and allowed to saturate each other for 24 hours to reach equilibrium.
- Sample Preparation: A known amount of the aliphatic diamine is dissolved in the aqueous phase.
- Partitioning: A measured volume of the diamine solution is added to a separatory funnel containing a measured volume of the n-octanol.
- Equilibration: The funnel is stoppered and shaken for a set period (e.g., 1 hour) to allow for the partitioning of the diamine between the two phases. The funnel is then left undisturbed for the phases to separate completely.

- Concentration Measurement: The concentration of the diamine in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Calculation: The logP is calculated using the following formula: $\log P = \log_{10} \left(\frac{[\text{Diamine}]_{\text{n-octanol}}}{[\text{Diamine}]_{\text{aqueous}}} \right)$

Determination of Aqueous Solubility

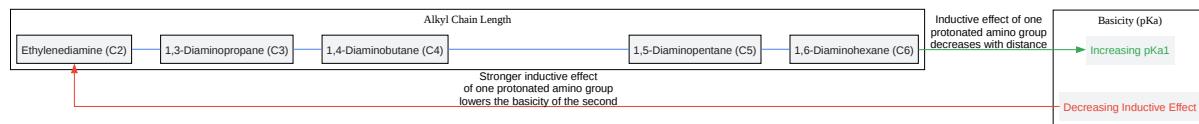
Aqueous solubility is a fundamental property that influences the absorption and distribution of a compound.

Methodology:

- Sample Preparation: An excess amount of the aliphatic diamine is added to a known volume of deionized water in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
- Phase Separation: The undissolved diamine is removed by filtration or centrifugation.
- Concentration Measurement: The concentration of the diamine in the clear, saturated aqueous solution is determined using a calibrated analytical method, such as titration, spectroscopy, or chromatography.
- Result Expression: The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

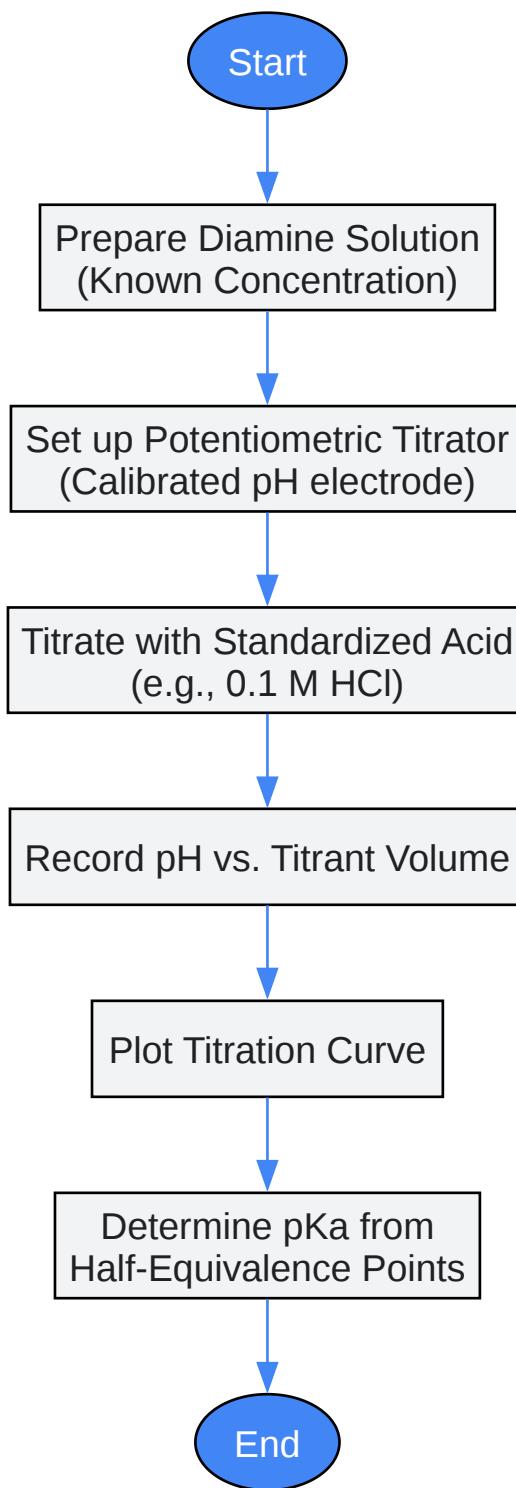
Visualizations

The following diagrams illustrate key concepts related to the physicochemical properties of aliphatic diamines.



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Caption: Relationship between alkyl chain length and basicity in aliphatic diamines.



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Caption: Experimental workflow for the determination of pKa by potentiometric titration.

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